Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate typically involves the reaction of 2-[1-(dimethylamino)ethyl]phenylboronic acid with dimethyl sulfate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The process can be summarized as follows:
Starting Materials: 2-[1-(dimethylamino)ethyl]phenylboronic acid and dimethyl sulfate.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, followed by the slow addition of dimethyl sulfate. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, recycling of solvents and reagents can be implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronate ester can yield the corresponding borane or borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: 2-[1-(dimethylamino)ethyl]phenylboronic acid.
Reduction: 2-[1-(dimethylamino)ethyl]phenylborane.
Substitution: Various substituted boronate esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s effects are mediated through pathways involving boron chemistry, such as the formation of boron-oxygen or boron-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dimethylaminoethyl group.
Pinacol boronic ester: Another boronate ester commonly used in organic synthesis.
2-(Dimethylamino)ethyl methacrylate: A compound with a similar dimethylaminoethyl group but different functional groups.
Uniqueness
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is unique due to the presence of both the dimethylaminoethyl group and the boronate ester group. This combination imparts distinct reactivity and functionality, making it valuable in various applications, particularly in the field of organic synthesis and medicinal chemistry.
Properties
CAS No. |
89291-32-7 |
---|---|
Molecular Formula |
C12H20BNO2 |
Molecular Weight |
221.11 g/mol |
IUPAC Name |
1-(2-dimethoxyboranylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H20BNO2/c1-10(14(2)3)11-8-6-7-9-12(11)13(15-4)16-5/h6-10H,1-5H3 |
InChI Key |
UGPKKYOURRYWFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(C)N(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.